N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
“N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a complex organic compound. It appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a 1,3,5-trimethyl-1H-pyrazole group , which is a type of pyrazole. Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the amine group on the pyrimidine ring might be expected to participate in typical amine reactions, such as protonation or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some properties, like solubility, melting point, and boiling point, can be estimated based on the types of functional groups present .Scientific Research Applications
Synthesis and Characterization
Compounds with the pyrazole and pyrimidin-4-amine motifs are synthesized for various scientific purposes, including exploring their structural and chemical properties. A study detailed the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, revealing their potential as antitumor, antifungal, and antibacterial agents due to their unique geometric parameters and theoretical physical and chemical properties (Titi et al., 2020).
Biological Activities
The biological activities of pyrazolo[3,4-d]pyrimidine derivatives have been a significant focus, with studies reporting their efficacy as antimicrobial, anti-inflammatory, and anticancer agents. For instance, new pyrazole and antibacterial pyrazolopyrimidine derivatives have been synthesized, showing significant antibacterial activity (Rahmouni et al., 2014). Another study synthesized pyrimidine-linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential, underscoring the versatility of these compounds in pharmacological research (Deohate & Palaspagar, 2020).
Antimicrobial Evaluation
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Studies illustrate the synthesis of novel systems derived from cyclopenta[pyrido]furo[pyrimidine] and their pronounced antimicrobial properties, highlighting the compound's role in developing new antimicrobial agents (Sirakanyan et al., 2021).
Structural Analysis
The structural analysis of these compounds provides insights into their potential pharmacological applications. A study on solvent-free synthesis and structural characterization of azolyl-substituted pyrimidines revealed their molecular structure and interactions, suggesting potential for further pharmacological exploration (Hoz et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O/c1-9-13(10(2)19(3)18-9)14(21)20-6-11(7-20)17-12-4-5-15-8-16-12/h4-5,8,11H,6-7H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLWNWNYNHJTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine |
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